HCPI
Overview
Description
HCPI is a heterocyclic compound that features an imidazole ring substituted with hydrazinocarbonyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HCPI typically involves the reaction of 4,5-diphenylimidazole with hydrazine derivatives. One common method includes the condensation of 4,5-diphenylimidazole with 4-hydrazinocarbonylbenzaldehyde under acidic conditions to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
HCPI undergoes various chemical reactions, including:
Oxidation: The hydrazinocarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carbonyl derivatives of the hydrazinocarbonyl group.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
HCPI has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent label in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of HCPI involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes or receptors, leading to its therapeutic effects. The hydrazinocarbonyl group is particularly reactive and can form covalent bonds with target proteins, altering their function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydrazinocarbonylphenyl)-4-quinazolones: Similar in structure but with a quinazolone ring instead of an imidazole ring.
2-(5-Hydrazinocarbonyl-2-furyl)-5,6-dimethoxybenzothiazole: Contains a benzothiazole ring and is used in fluorescence applications.
Uniqueness
HCPI is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent label and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
4-(4,5-diphenyl-1H-imidazol-2-yl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O/c23-26-22(27)18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)20(25-21)16-9-5-2-6-10-16/h1-14H,23H2,(H,24,25)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWFCOAUPSRLKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C(=O)NN)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164807 | |
Record name | 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151589-38-7 | |
Record name | 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151589387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole (HCPI) according to the research?
A1: this compound serves as a versatile fluorescent derivatization reagent in High-Performance Liquid Chromatography (HPLC). [, , ] It reacts with specific analytes to form fluorescent derivatives, enabling their detection and quantification. This property proves particularly useful in analyzing biological samples for compounds like fatty acids and carnitines. [, , ]
Q2: How does this compound enable the detection of non-fluorescent compounds?
A2: this compound reacts with target molecules like fatty acids and carnitines through a derivatization reaction. [, , ] This reaction forms a stable conjugate that exhibits fluorescence when excited by UV light. The emitted fluorescence signal is then detected and used to quantify the original analyte.
Q3: Can you provide an example of this compound's application in biological research?
A3: One study successfully employed this compound to determine the concentration of medium-chain fatty acids (MCFAs) in human plasma. [] This study also investigated the relationship between MCFA levels and homocysteine concentration, a potential indicator of atherosclerosis risk.
Q4: What are the advantages of using this compound as a derivatization reagent in HPLC?
A4: this compound offers several advantages:
- High Sensitivity: The fluorescent derivatives formed with this compound allow for detection at very low concentrations. [, ]
- Versatility: this compound reacts with a range of analytes, including fatty acids and carnitines. [, , ]
- Relatively Simple Procedure: The derivatization reaction is generally straightforward, contributing to the method's practicality. []
Q5: Are there other applications of lophine derivatives, the class of compounds to which this compound belongs?
A5: Yes, lophine derivatives find applications in various fields:
- Analytical Chemistry: They serve as chemiluminescent and fluorescent reagents for detecting metal ions like cobalt (II) and chromium (VI). []
- Biomedical Sciences: Their use extends to determining organic substances in biological materials. []
- Material Sciences: Lophine derivatives can be immobilized and utilized as solid-phase luminophores in peroxyoxalate chemiluminescence. []
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